![molecular formula C9H10BrN3OS B254402 N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid, also known as 'BFA', is a chemical compound that has gained significant attention in scientific research due to its various applications. BFA is a thiosemicarbazone derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Mecanismo De Acción
The mechanism of action of BFA is not fully understood. However, it has been suggested that BFA exerts its antitumor activity by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. BFA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In the case of antiviral activity, BFA has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BFA has been found to exhibit various biochemical and physiological effects. In cancer cells, BFA has been shown to induce G2/M cell cycle arrest, leading to apoptosis. BFA has also been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. In addition, BFA has been found to increase the production of ROS, leading to oxidative stress and apoptosis. In neurons, BFA has been found to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. BFA has also been shown to exhibit potent antitumor and antiviral activities, making it a useful tool for cancer and viral research. However, BFA also has some limitations. It is known to be unstable in aqueous solutions, which can make it difficult to work with. In addition, BFA has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for BFA research. One potential direction is to investigate the use of BFA in combination with other anticancer or antiviral agents to enhance their effectiveness. Another potential direction is to explore the use of BFA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of BFA involves the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide in the presence of allyl isothiocyanate. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Aplicaciones Científicas De Investigación
BFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and neuroprotective activities. In cancer research, BFA has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. BFA has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza virus. In addition, BFA has been found to protect neurons against oxidative stress-induced damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propiedades
Nombre del producto |
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid |
|---|---|
Fórmula molecular |
C9H10BrN3OS |
Peso molecular |
288.17 g/mol |
Nombre IUPAC |
1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-5-11-9(15)13-12-6-7-3-4-8(10)14-7/h2-4,6H,1,5H2,(H2,11,13,15)/b12-6+ |
Clave InChI |
DUKRAWTWODGRSY-WUXMJOGZSA-N |
SMILES isomérico |
C=CCNC(=S)N/N=C/C1=CC=C(O1)Br |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
SMILES canónico |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



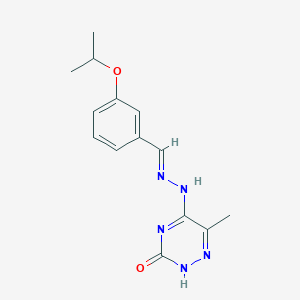

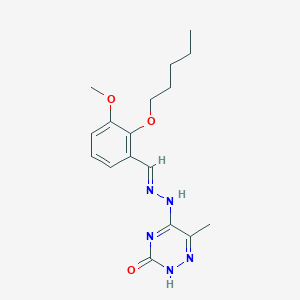
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
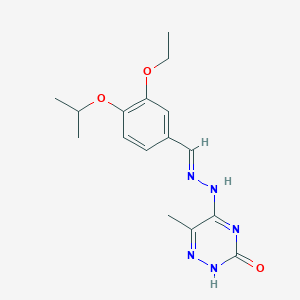
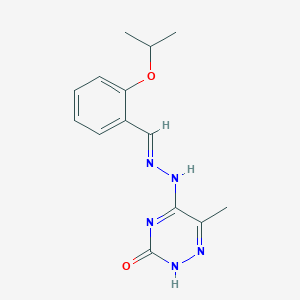
![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)

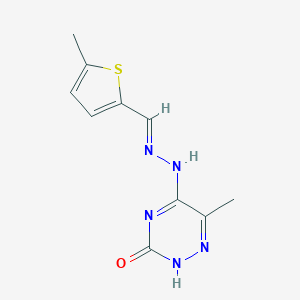
![3-chloro-1-cyclohexyl-4-[3-(1-piperidinylcarbonyl)anilino]-1H-pyrrole-2,5-dione](/img/structure/B254334.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)